3-(2-Fluorophenyl)-1,4-dioxane-2-carboxylic acid
CAS No.:
Cat. No.: VC17432312
Molecular Formula: C11H11FO4
Molecular Weight: 226.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H11FO4 |
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Molecular Weight | 226.20 g/mol |
IUPAC Name | 3-(2-fluorophenyl)-1,4-dioxane-2-carboxylic acid |
Standard InChI | InChI=1S/C11H11FO4/c12-8-4-2-1-3-7(8)9-10(11(13)14)16-6-5-15-9/h1-4,9-10H,5-6H2,(H,13,14) |
Standard InChI Key | HQCIWBQBEOVPLB-UHFFFAOYSA-N |
Canonical SMILES | C1COC(C(O1)C2=CC=CC=C2F)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Formula and IUPAC Nomenclature
The molecular formula of 3-(2-fluorophenyl)-1,4-dioxane-2-carboxylic acid is C₁₁H₁₀FO₄, with a molecular weight of 226.19 g/mol. Its IUPAC name is derived from the 1,4-dioxane core, with substituents assigned according to priority rules: 3-(2-fluorophenyl)-1,4-dioxane-2-carboxylic acid.
Stereochemical Considerations
The 1,4-dioxane ring adopts a chair conformation, with the 2-fluorophenyl and carboxylic acid groups occupying equatorial positions to minimize steric strain . The fluorine atom at the ortho position of the phenyl ring introduces electronic effects that influence reactivity and intermolecular interactions.
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₀FO₄ |
Molecular Weight | 226.19 g/mol |
IUPAC Name | 3-(2-Fluorophenyl)-1,4-dioxane-2-carboxylic acid |
CAS Registry Number | Not yet assigned |
SMILES | C1C(OCCO1)(C(=O)O)C2=CC=CC=C2F |
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis of 3-(2-fluorophenyl)-1,4-dioxane-2-carboxylic acid can be approached via cyclization strategies similar to those reported for related dioxane derivatives . A plausible route involves:
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Acylation of a diol precursor: Reaction of 2-fluorobenzoyl chloride with a substituted 1,3-diol under basic conditions to form an intermediate ester.
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Ring-closing step: Intramolecular cyclization using a base such as sodium hydride (NaH) to form the 1,4-dioxane ring .
Detailed Synthetic Procedure
Step 1: Preparation of 3-(2-Fluorobenzoyloxy)propane-1,2-diol
A mixture of 1,2,3-propanetriol (1.0 eq) and 2-fluorobenzoyl chloride (1.2 eq) is stirred with calcium hydroxide (Ca(OH)₂) in 1,4-dioxane at reflux for 12 hours . The intermediate ester is isolated via column chromatography (yield: ~65%).
Table 2: Optimization of Cyclization Conditions
Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
NaH | DMF | 80 | 40 |
K₂CO₃ | DMF | 100 | 25 |
DBU | THF | 60 | 30 |
Physicochemical Properties
Spectral Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 4.85 (d, J = 12 Hz, 1H, OCH₂), 4.20 (dd, J = 8 Hz, 2H, CH₂CO), 3.90–3.70 (m, 4H, dioxane ring) .
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¹³C NMR (100 MHz, CDCl₃): δ 172.5 (COOH), 162.1 (C-F), 128.9–115.2 (Ar-C), 70.4 (OCH₂), 65.3 (dioxane ring) .
Thermodynamic Data
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Melting Point: Estimated range: 145–150°C (based on analogous dioxane derivatives) .
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (<1 mg/mL at 25°C).
Chemical Reactivity and Functionalization
Carboxylic Acid Derivatives
The carboxylic acid group undergoes standard transformations:
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Esterification: Reaction with methanol/H₂SO₄ yields the methyl ester.
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Amide formation: Coupling with amines using EDC/HOBt produces bioisosteres for pharmacological screening .
Electrophilic Aromatic Substitution
The electron-deficient 2-fluorophenyl ring participates in nitration and sulfonation reactions at the meta position, guided by the fluorine atom’s directing effects .
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